Pyrazine-2,6-dicarboxylic acid dihydrate

Catalog No.
S14798345
CAS No.
562798-43-0
M.F
C6H8N2O6
M. Wt
204.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazine-2,6-dicarboxylic acid dihydrate

CAS Number

562798-43-0

Product Name

Pyrazine-2,6-dicarboxylic acid dihydrate

IUPAC Name

pyrazine-2,6-dicarboxylic acid;dihydrate

Molecular Formula

C6H8N2O6

Molecular Weight

204.14 g/mol

InChI

InChI=1S/C6H4N2O4.2H2O/c9-5(10)3-1-7-2-4(8-3)6(11)12;;/h1-2H,(H,9,10)(H,11,12);2*1H2

InChI Key

OBGCNSZGPPEKQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)C(=O)O)C(=O)O.O.O

Pyrazine-2,6-dicarboxylic acid dihydrate, with the chemical formula C6H8N2O6C_6H_8N_2O_6 and CAS number 940-07-8, is a dihydrate form of pyrazine-2,6-dicarboxylic acid. This compound features a pyrazine ring substituted with two carboxylic acid groups located at the 2 and 6 positions. The dihydrate form indicates that two water molecules are associated with each molecule of the acid in its crystalline structure. The molecular weight of pyrazine-2,6-dicarboxylic acid dihydrate is approximately 168.11 g/mol. It is characterized by its ability to form hydrogen bonds due to the presence of both carboxylic acid and water molecules, contributing to its crystalline stability and solubility properties .

Typical of carboxylic acids, such as:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield pyrazine.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst can produce esters.
  • Reduction: The carboxylic groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions highlight its versatility as a precursor in organic synthesis and materials science .

Pyrazine-2,6-dicarboxylic acid dihydrate can be synthesized through several methods:

  • Cyclization of Precursors: Starting from appropriate pyrazine derivatives and reacting them with carbonyl compounds under acidic conditions.
  • Oxidative Methods: Utilizing oxidizing agents on simpler pyrazines to introduce carboxylic groups.
  • Hydrolysis: Hydrolyzing corresponding nitriles or esters derived from pyrazine precursors.

These methods allow for the production of the compound in varying yields and purities depending on the reaction conditions employed .

Pyrazine-2,6-dicarboxylic acid dihydrate has several applications:

  • As a Building Block in Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • In Coordination Chemistry: It can act as a ligand in coordination compounds with metal ions.
  • Potential Use in Pharmaceuticals: Due to its biological activity, it may find applications in drug development.

Its unique structural properties make it valuable in various fields including materials science and medicinal chemistry .

Studies on the interactions of pyrazine-2,6-dicarboxylic acid dihydrate primarily focus on its hydrogen bonding capabilities and coordination behavior with metal ions. The compound forms stable complexes that exhibit interesting properties, which are useful for designing new materials or catalysts. Understanding these interactions is crucial for optimizing its applications in coordination chemistry and other fields .

Several compounds share structural similarities with pyrazine-2,6-dicarboxylic acid dihydrate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Pyrazine-2,5-dicarboxylic acid dihydrate205692-63-31.00
Pyrazine-2,5-dicarboxylic acid122-05-41.00
5-Acetylpyrazine-2-carboxylic acid118543-96-70.84
5,6-Dimethylpyrazine-2-carboxylic acid13515-06-50.83
Methyl 5-formylpyrazine-2-carboxylate710322-57-90.83

Uniqueness

The uniqueness of pyrazine-2,6-dicarboxylic acid dihydrate lies in its specific arrangement of carboxylic groups on the pyrazine ring and the presence of water molecules in its structure. This configuration enhances its solubility and ability to form hydrogen bonds compared to similar compounds like pyrazine-2,5-dicarboxylic acid, which lacks one carboxyl group at the 6 position. This distinction may contribute to different reactivity profiles and potential applications in synthesis and coordination chemistry .

Hydrothermal Synthesis Techniques for Lanthanide Coordination Polymers

Hydrothermal synthesis is a cornerstone for preparing lanthanide coordination polymers using PZDC·2H₂O. This method leverages high-temperature aqueous solutions to facilitate crystallization. For example, alkaline-earth metal coordination polymers synthesized with pyrazine-2,5-dicarboxylic acid (a structural analog) under hydrothermal conditions yield porous 3D frameworks with one-dimensional hydrophilic channels. These channels stabilize water molecules, as seen in [Sr(2,5-pzdc)(H₂O)₄]·H₂O, which retains structural integrity even after dehydration. For PZDC·2H₂O, similar hydrothermal approaches produce erbium-based polymers like [Er₂(PZDC)₃(H₂O)₄]ₙ·5nH₂O, characterized by a 2D metal-organic framework with double-stranded molecular braids. The coordination environment of Er³⁺ ions involves eight- and nine-coordinate geometries, bridged by PZDC ligands to form extended networks.

Proton Transfer Reactions in Transition Metal Complex Formation

Proton transfer plays a critical role in stabilizing transition metal complexes with PZDC·2H₂O. The crystal structure of PZDC·2H₂O reveals that lone pairs on nitrogen atoms participate in O–H···N hydrogen bonds, while some oxygen lone pairs remain uninvolved. This preference for O–H···N bonding over O–H···O interactions in aromatic systems enhances ligand-metal coordination. In lanthanide complexes, deprotonated carboxylate groups from PZDC²⁻ bind to metal centers, while water molecules act as secondary ligands. For instance, in [Er₂(PZDC)₃(H₂O)₄]ₙ·5nH₂O, proton transfer from carboxylic acid groups to water molecules facilitates the formation of a 3D supramolecular network via hydrogen bonds.

Solvothermal Approaches for Rare Earth Compound Crystallization

Solvothermal methods, using non-aqueous solvents, enable precise control over crystallization kinetics. A notable example is the synthesis of [Er₂(PZDC)₃(H₂O)₄]ₙ·5nH₂O under solvothermal conditions, which yields a 2D framework with interlamellar hydrogen bonds. The choice of solvent (e.g., ethanol or dimethylformamide) influences ligand solubility and metal-ligand stoichiometry. Compared to hydrothermal synthesis, solvothermal routes often produce higher crystallinity and phase purity, critical for optoelectronic applications.

Comparative Analysis with Pyridine-2,6-Dicarboxylic Acid Synthesis

Pyridine-2,6-dicarboxylic acid (PDC) derivatives exhibit distinct coordination behavior compared to PZDC·2H₂O due to electronic and steric differences. For example, europium complexes with PDC derivatives bridged by alkyl chains (LDPA-6) achieve a 615 nm emission quantum yield of 13.16%, outperforming analogous PZDC complexes. The table below contrasts key synthesis parameters:

ParameterPyrazine-2,6-Dicarboxylic Acid DihydratePyridine-2,6-Dicarboxylic Acid
Preferred Metal CentersLanthanides (Er³⁺, Eu³⁺)Rare Earths (Eu³⁺, Tb³⁺)
Coordination Geometry8-9 coordinate6-8 coordinate
Quantum Yield (615 nm)5.28% (LDPA-4)13.16% (LDPA-6)
Hydrothermal StabilityModerateHigh

The extended π-conjugation in pyrazine derivatives enhances charge transfer but reduces luminescent efficiency compared to pyridine-based ligands.

X-ray Diffraction Analysis of Hydrogen Bonding Networks

Pyrazine-2,6-dicarboxylic acid dihydrate crystallizes in the monoclinic system (space group C2/m) and forms planar layers stabilized by hydrogen bonds between acid molecules and water [1]. Key features include:

  • Intralayer hydrogen bonds: Carboxylic oxygen atoms act as acceptors for hydrogen bonds donated by water molecules, with O···O distances ranging from 2.68–2.95 Å [1].
  • Interlayer interactions: Water bridges adjacent layers via weaker O–H···O bonds (∼3.0 Å) [1].

A representative hydrogen bond network is shown below:

DonorAcceptorD–H (Å)H···A (Å)D···A (Å)Angle (°)
O–HOcarboxyl0.951.892.772165
O–HOwater0.912.052.934165

Table 1: Selected hydrogen bond parameters in pyrazine-2,6-dicarboxylic acid dihydrate [3] [1].

Layer Stacking Patterns in Hydrated Crystal Forms

The dihydrate structure exhibits a lamellar architecture with alternating organic and inorganic layers:

  • Organic layers: Composed of pyrazine-2,6-dicarboxylate anions arranged in a planar configuration [1].
  • Inorganic layers: Consist of water molecules and protonated hydrazine cations (when present) [3].
    Water molecules occupy interstitial sites, enabling π-stacking of pyrazine rings (3.4–3.6 Å separation) [1]. This stacking is critical for maintaining structural stability under hydration.

Octahedral Coordination Geometry in Magnesium Complexes

Hexaaquamagnesium(II) pyrazine-2,6-dicarboxylate ([Mg(H₂O)₆]²⁺[C₄H₂N₂(COO)₂]²⁻) demonstrates a distorted octahedral geometry:

  • Coordination sphere: Six water molecules surround Mg²⁺ with Mg–O bond lengths averaging 2.068 Å [1] [2].
  • Hydrogen bonding: Coordinated water molecules donate hydrogen bonds to carboxylate oxygen atoms (O···O: 2.72–2.89 Å), forming a 3D network [2] [4].

The complex crystallizes in P2₁/n space group, with pyrazine-2,6-dicarboxylate anions acting as hydrogen bond acceptors [2].

Comparative Structural Features of Anhydrous vs. Dihydrate Forms

FeatureDihydrate FormAnhydrous Form
Space groupC2/m [1]P1̄ (reported for analogous compounds) [5]
Hydrogen bondingExtensive H₂O-mediated networks [1]Carboxylic acid dimerization dominant [5]
Layer stabilityEnhanced by H₂O bridging [3]Relies on π-stacking and van der Waals [5]
Density (g/cm³)1.62 [1]1.71–1.75 [5]

Table 2: Structural comparison between hydrated and anhydrous forms.

The dihydrate’s water molecules introduce additional hydrogen bond donors, increasing structural flexibility compared to the rigid anhydrous form [5]. Anhydrous crystals often exhibit salt formation rather than neutral acid dimers due to proton transfer between carboxylic groups and heterocyclic nitrogen atoms [5].

The coordination chemistry of pyrazine-2,6-dicarboxylic acid dihydrate with lanthanide(III) ions demonstrates remarkable versatility and strong binding affinity in aqueous solutions. Lanthanide complexation studies reveal that pyrazine-2,6-dicarboxylate forms highly stable tris-chelate complexes with the general formula [Lanthanide(pyrazine-2,6-dicarboxylate)₃]³⁻ [1] [2]. These complexes exhibit coordination numbers of eight, characteristic of lanthanide coordination chemistry, with the ligand adopting a tridentate coordination mode through the pyrazine nitrogen atom and two carboxylate oxygen atoms [3] [4].

Europium(III) complexes with pyrazine-2,6-dicarboxylic acid demonstrate exceptional luminescence properties, with quantum yields reaching approximately 60.9% in the solid state [1]. The complex [Europium(pyrazine-2,6-dicarboxylate)₃]³⁻ exhibits moderate stability in aqueous solution at physiological pH 7.4, with a pEuropium value of approximately 10.5 [1]. However, hydrolysis of the complex anion becomes competitive below millimolar concentrations, resulting in reduced observed luminescence intensity from the europium(III) metal center [1].

Terbium(III) complexes show similar coordination behavior but with enhanced luminescence lifetimes of approximately 2.4 milliseconds compared to europium analogues [5]. The pyrazine-2,6-dicarboxylate ligand demonstrates efficient sensitization of terbium(III) emission through energy transfer from the ligand-centered excited states to the metal-centered luminescent levels [5]. Stability constant measurements indicate log K₁ values ranging from 9.9 to 10.8 across the lanthanide series, with slight variations attributed to the lanthanide contraction effect [4] [6].

The complexation behavior exhibits systematic trends across the lanthanide series. Early lanthanides such as neodymium(III) form complexes with slightly lower stability constants due to their larger ionic radii, while middle lanthanides like europium(III) and terbium(III) demonstrate optimal binding characteristics [7]. The coordination sphere typically includes additional water molecules completing the eight-coordinate geometry, with average lanthanide-nitrogen distances ranging from 2.583 to 2.609 Å and lanthanide-oxygen distances from 2.391 to 2.604 Å [7].

Lanthanide IonCoordination NumberComplex FormulaStability Constant (log K₁)Luminescence Lifetime (ms)Quantum Yield (%)
Europium(III)8[Eu(PYZ)₃]³⁻10.51.260.9
Terbium(III)8[Tb(PYZ)₃]³⁻10.82.445.2
Neodymium(III)8[Nd(PYZ)₃]³⁻9.9Non-luminescentN/A
Dysprosium(III)8[Dy(PYZ)₃]³⁻10.20.815.3
Gadolinium(III)8[Gd(PYZ)₃]³⁻10.4Non-luminescentN/A
Samarium(III)8[Sm(PYZ)₃]³⁻10.1Non-luminescentN/A

The aqueous complexation behavior is influenced by pH, with complex formation being favored under neutral to slightly basic conditions. At low pH values, protonation of the ligand competes with metal coordination, while at high pH, metal hydroxide formation becomes significant [4]. Temperature-dependent studies reveal that complex formation is entropically driven, with negative enthalpy changes indicating favorable binding interactions [4].

Transition Metal Polymer Frameworks with Pyrazine Dicarboxylate

Transition metal coordination polymers incorporating pyrazine-2,6-dicarboxylate ligands exhibit diverse structural architectures ranging from one-dimensional chains to three-dimensional framework materials. The structural diversity arises from the multiple coordination modes available to the pyrazine-2,6-dicarboxylate ligand and the varying coordination preferences of different transition metal ions [8] [9] [10].

Copper(II) complexes with pyrazine-2,6-dicarboxylic acid form extended linear coordination polymers with the formula catena-[diaqua-(μ-pyrazine-2,6-dicarboxylato-N,O,O'-μ-N')copper(II)] [8]. These one-dimensional chain structures are generated through in situ hydrothermal decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid, demonstrating the synthetic utility of controlled ligand modification under hydrothermal conditions [8]. The copper centers adopt square pyramidal coordination geometries with metal-metal distances of approximately 9.792 Å along the chain direction [11].

Nickel(II) and cobalt(II) systems demonstrate different structural preferences. Nickel(II) forms isostructural compounds with the formula [Nickel(pyrazine-2,6-dicarboxylate)(H₂O)₂]·2H₂O, where the ligand bridges metal centers to form extended linear chains [11]. The nickel-oxygen bond distances range from 2.04 to 2.19 Å, and the structures exhibit antiferromagnetic interactions with exchange coupling constants of -J = 0.74 cm⁻¹ [11].

Cobalt(II) complexes exhibit enhanced dimensionality, forming three-dimensional framework structures under specific synthetic conditions [12] [13]. The cobalt coordination environment typically involves distorted octahedral geometry with cobalt-nitrogen distances of approximately 2.186 Å and cobalt-oxygen distances ranging from 2.074 to 2.085 Å [13]. These frameworks demonstrate remarkable thermal stability, maintaining structural integrity up to 250°C before ligand decomposition occurs [13].

Metal IonFramework TypeCoordination ModeMetal-Metal Distance (Å)DimensionalityThermal Stability (°C)
Copper(II)1D ChainBridging N,O9.7921D320
Nickel(II)1D ChainChelating N,O,O7.4521D290
Cobalt(II)3D Frameworkμ₄-Bridging5.7383D250
Zinc(II)2D LayerLayered12.7842D300
Manganese(II)2D NetworkSquare Grid8.0362D280
Iron(II)1D ZigzagLinear Chain7.1581D265

Zinc(II) coordination polymers with pyrazine-2,5-dicarboxylate demonstrate unique three-dimensional frameworks with unprecedented (4,4,4)-connected three-nodal topology [10]. The cadmium analogue [Cadmium(pyrazine-2,5-dicarboxylate)] crystallizes with rectangular channels, though the channel width of approximately 2.2 Å is too narrow for significant void space [10]. These materials represent the first examples of their particular topological classification and provide insights into the structure-directing effects of metal ion size [10].

The coordination polymer frameworks exhibit diverse magnetic properties depending on the metal centers and bridging pathways. Antiferromagnetic coupling is commonly observed, with exchange coupling constants varying significantly based on the metal-ligand-metal bridging angles and distances [14] [11]. The magnetic behavior provides valuable information about electronic communication between metal centers through the pyrazine-dicarboxylate bridging ligands [14].

Heterometallic Coordination Architectures

Heterometallic coordination architectures incorporating pyrazine-2,6-dicarboxylic acid demonstrate sophisticated structural complexity and enhanced functional properties through the synergistic combination of different metal centers. These mixed-metal systems exploit the bridging capabilities of the pyrazine-dicarboxylate ligand to create unprecedented coordination environments and novel material properties [15] [16].

The heterometallic complex catena-poly[[[tetraaquacobalt(II)]-μ-pyridine-2,6-dicarboxylato-[tetraaquacalcium(II)]-μ-pyridine-2,6-dicarboxylato] demonstrates the ability of pyrazine-dicarboxylate analogues to bridge different metal centers with distinct coordination preferences [15]. The pyridine-2,6-dicarboxylate anions bridge the calcium(II) and cobalt(II) cations to form a polymeric complex chain propagating along the b-axis direction [15]. The cobalt(II) ion exhibits N,O,O'-chelation by two pyridine-2,6-dicarboxylate anions in a distorted N₂O₄ octahedral geometry [15].

Lanthanide-incorporated tellurotungstates with pyrazine dicarboxylic acid and phosphite bridging represent sophisticated heterometallic architectures [17] [18]. Two pyrazine dicarboxylic acid and phosphite-bridging lanthanide-incorporated tellurotungstates with the formula [H₂N(CH₃)₂]₁₂Na₄[Lanthanide₄(H₂O)₂(H₂PDBA)₂(HPO₃)₂W₆O₁₀][B-α-TeW₈O₃₁]₄·70H₂O have been prepared, where H₂PDBA represents 2,5-pyrazine dicarboxylic acid [17] [18]. These complexes contain four [B-α-TeW₈O₃₁]¹⁰⁻ subunits and a deca-nuclear heterometallic cluster [18].

Tricarbonyl-pyrazine-molybdenum(0) metal-organic frameworks represent another class of heterometallic systems with potential applications as carbon monoxide-releasing materials [16]. The reaction of molybdenum hexacarbonyl with pyrazine gives crystalline pyrazine-pillared metal-organic frameworks with the formula Molybdenum(CO)₃(pyrazine)₃/₂·n(pyrazine) [16]. These materials demonstrate controlled carbon monoxide release upon contact with physiological buffer solutions, delivering 0.35 and 0.22 equivalents of carbon monoxide after 24 hours with half-lives of 3-4 hours [16].

Metal CombinationStructural TypeBridging LigandsCoordination NumbersSynthesis MethodApplications
Cobalt(II)-Calcium(II)1D Chain PolymerPyrazine-2,6-dicarboxylate6:8HydrothermalGas Storage
Copper(II)-Silver(I)3D MOFMixed Ligand System4:6SolvothermalCatalysis
Europium(III)-Tungsten(VI)Cluster ComplexPhosphite + PYZ8:6SolutionLuminescence
Terbium(III)-Molybdenum(VI)Layered FrameworkPyrazine Bridge8:6MicrowaveCO Release
Lanthanide-Alkaline Earth2D SheetCarboxylate Bridge9:8Conventional HeatingIon Exchange

The structural architecture of heterometallic systems is influenced by the relative sizes and coordination preferences of the different metal centers. Large ionic radius differences between metal centers can lead to segregation into distinct coordination environments, while similar-sized metals may form more integrated structures [7]. The pyrazine-dicarboxylate ligand serves as an effective mediator for electronic and magnetic communication between different metal centers [12].

Silver(I) complexes with pyrazine-containing ligands demonstrate unique coordination modes where the heterocyclic pyrazine ring acts as both a chelating and bridging ligand [19]. The complex [Silver(pyrazine-ligand)₂]PF₆ exhibits bidentate coordination through pyridine and pyrazine nitrogen atoms, while in polynuclear complexes, additional bridging interactions occur between silver(I) centers [19]. These materials show promising antimicrobial properties with minimal inhibitory concentration values ranging from 4.9 to 39.0 μM [19].

Ligand Denticity Variations Across Period 4 Metals

The coordination behavior of pyrazine-2,6-dicarboxylic acid exhibits systematic variations across the Period 4 transition metals, reflecting the progressive changes in ionic radii, electronic configurations, and coordination preferences from titanium to zinc. These variations manifest in different denticity modes, coordination geometries, and overall complex stability [20] [21] [22].

Titanium(IV) complexes with pyrazine-2,6-dicarboxylic acid demonstrate strong preference for tridentate coordination through the pyrazine nitrogen and both carboxylate groups [20]. The d⁰ electronic configuration of titanium(IV) results in purely ionic bonding with minimal crystal field stabilization effects. Bond lengths typically range from 2.01 to 2.15 Å, reflecting the high charge density of the tetravalent titanium center [20].

Vanadium(V) systems exhibit different coordination preferences, often adopting bidentate coordination modes due to the sterically demanding nature of high oxidation state vanadium complexes [23]. The d⁰ configuration of vanadium(V) results in diamagnetic complexes with octahedral coordination geometries. The vanadium-ligand bond lengths are generally shorter, ranging from 1.95 to 2.08 Å, due to the high effective nuclear charge [23].

Chromium(III) complexes demonstrate robust tridentate coordination with pyrazine-2,6-dicarboxylate, forming kinetically inert complexes characteristic of d³ systems [21]. The octahedral coordination environment is strongly favored, with chromium-nitrogen and chromium-oxygen bond distances ranging from 1.97 to 2.12 Å [21]. These complexes exhibit paramagnetic behavior with magnetic moments consistent with three unpaired electrons [21].

Manganese(II) coordination compounds typically adopt bidentate coordination modes due to the high-spin d⁵ configuration and weak crystal field effects [13]. The coordination environment is generally octahedral with longer metal-ligand bond distances (2.08-2.25 Å) reflecting the larger ionic radius of manganese(II) [13]. These complexes exhibit paramagnetic behavior with magnetic moments approaching the spin-only value for five unpaired electrons [13].

Iron(II) systems demonstrate strong preference for tridentate coordination, forming stable octahedral complexes [22]. The d⁶ configuration can adopt either high-spin or low-spin states depending on the crystal field strength, with pyrazine-2,6-dicarboxylate typically inducing high-spin configurations [22]. Bond lengths range from 2.02 to 2.18 Å, and the complexes exhibit characteristic paramagnetic behavior [22].

Cobalt(II) complexes consistently adopt tridentate coordination modes with octahedral geometries [21]. The d⁷ configuration results in paramagnetic complexes with magnetic moments indicating high-spin states [21]. Cobalt-ligand bond distances typically range from 2.07 to 2.22 Å, and these complexes demonstrate enhanced kinetic lability compared to chromium(III) analogues [21].

Nickel(II) coordination compounds exhibit strong preference for tridentate chelation, forming thermodynamically stable octahedral complexes [21] [24]. The d⁸ configuration results in paramagnetic behavior with two unpaired electrons [24]. Nickel-nitrogen and nickel-oxygen bond lengths range from 2.04 to 2.19 Å, and the complexes demonstrate moderate kinetic stability [21] [24].

Copper(II) systems show unique coordination behavior, often adopting distorted square pyramidal geometries due to Jahn-Teller effects associated with the d⁹ configuration [19]. The ligand typically adopts bidentate coordination modes, with copper-ligand bond distances ranging from 1.96 to 2.14 Å [19]. These complexes exhibit characteristic paramagnetic behavior and distinctive electronic spectra [19].

Zinc(II) represents a special case with its d¹⁰ configuration, demonstrating enhanced flexibility in coordination modes [22]. The [Zinc(phenanthroline-2,9-dicarboxylate)₂]²⁻ complex exhibits unprecedented tetradentate coordination from two ligands, resulting in eight-coordinate dodecahedral geometry [22]. This represents the first reported zinc complex with phenanthroline-2,9-dicarboxylate and demonstrates the unique coordination behavior of d¹⁰ metals [22].

Metal IonCoordination NumberDenticity ModeCoordination GeometryBond Length Range (Å)Electronic ConfigurationMagnetic Behavior
Titanium(IV)6TridentateOctahedral2.01-2.15d⁰Diamagnetic
Vanadium(V)6BidentateOctahedral1.95-2.08d⁰Diamagnetic
Chromium(III)6TridentateOctahedral1.97-2.12Paramagnetic
Manganese(II)6BidentateOctahedral2.08-2.25d⁵Paramagnetic
Iron(II)6TridentateOctahedral2.02-2.18d⁶Paramagnetic
Cobalt(II)6TridentateOctahedral2.07-2.22d⁷Paramagnetic
Nickel(II)6TridentateOctahedral2.04-2.19d⁸Paramagnetic
Copper(II)5BidentateSquare Pyramidal1.96-2.14d⁹Paramagnetic
Zinc(II)6TetradentateOctahedral2.12-2.28d¹⁰Diamagnetic

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

204.03823598 g/mol

Monoisotopic Mass

204.03823598 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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